Pktpkkakkl

Beschreibung

Eigenschaften

IUPAC Name |

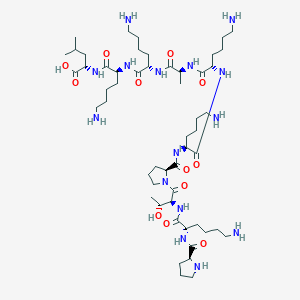

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H99N15O12/c1-32(2)31-41(53(79)80)66-49(75)38(19-7-12-26-56)64-47(73)37(18-6-11-25-55)61-44(70)33(3)60-46(72)36(17-5-10-24-54)63-48(74)39(20-8-13-27-57)65-51(77)42-23-16-30-68(42)52(78)43(34(4)69)67-50(76)40(21-9-14-28-58)62-45(71)35-22-15-29-59-35/h32-43,59,69H,5-31,54-58H2,1-4H3,(H,60,72)(H,61,70)(H,62,71)(H,63,74)(H,64,73)(H,65,77)(H,66,75)(H,67,76)(H,79,80)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZMVAFYNVHXHA-BJSZDZKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H99N15O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1138.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the PI3K/Akt/mTOR Signaling Pathway: From Core Mechanisms to Therapeutic Targeting

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling network is a pivotal intracellular pathway that governs a multitude of fundamental cellular activities, including growth, proliferation, survival, and metabolism.[1][2] Its intricate regulation and the frequency of its dysregulation in human pathologies, most notably cancer, have established it as a paramount subject of investigation and a critical target for therapeutic intervention.[1][3] This guide provides a comprehensive exploration of the PI3K/Akt/mTOR pathway, dissecting its core components, activation mechanisms, downstream effectors, and its multifaceted role in disease. Furthermore, we present detailed, field-proven methodologies for interrogating this pathway, offering a robust framework for researchers and drug development professionals aiming to understand and manipulate this critical signaling axis.

Introduction: The Central Role of PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway functions as a central node, integrating a wide array of extracellular signals to produce appropriate intracellular responses. These signals, which include growth factors, hormones, and cytokines, are crucial for maintaining cellular homeostasis.[1][4] The pathway's discovery can be traced back to early efforts to understand insulin receptor signaling, which led to the identification of its key components.[5] The core of this signaling cascade involves the generation of a lipid second messenger, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), by PI3K, which in turn leads to the recruitment and activation of the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[1][4] Activated Akt then phosphorylates a vast number of downstream substrates, including the mammalian target of rapamycin (mTOR), to orchestrate a complex cellular program.[5]

Given its fundamental role, it is not surprising that aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many human diseases.[3] In oncology, mutations that lead to the overactivation of this pathway are frequently observed, contributing to neoplastic transformation and tumor progression.[1] Consequently, the development of inhibitors targeting various nodes of this pathway represents a major focus in modern drug discovery.[4]

Core Components and Mechanism of Pathway Activation

The activation of the PI3K/Akt/mTOR pathway is a tightly regulated, multi-step process that begins at the cell surface and culminates in the nucleus and cytoplasm.

2.1. Upstream Activation: Receptor Tyrosine Kinases and PI3K

The cascade is typically initiated by the binding of extracellular ligands, such as growth factors, to their corresponding receptor tyrosine kinases (RTKs) on the cell surface.[1][4] This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain of the receptor.[4]

The phosphorylated tyrosine residues serve as docking sites for the regulatory subunit (p85) of Class IA PI3Ks. This interaction recruits the catalytic subunit (p110) of PI3K to the plasma membrane, leading to its allosteric activation.[2] Once activated, the p110 subunit phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the critical second messenger, PIP3.[5]

2.2. The Central Mediator: Akt (Protein Kinase B)

PIP3 at the plasma membrane acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3][6] The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1, leading to its partial activation.[3]

For full enzymatic activity, Akt requires a second phosphorylation event at serine 473 (Ser473) within its C-terminal hydrophobic motif.[6] The primary kinase responsible for this phosphorylation is the mTOR complex 2 (mTORC2).[6] Other kinases, such as DNA-dependent protein kinase (DNA-PK), have also been shown to phosphorylate this site.[6]

2.3. Negative Regulation: The Role of PTEN

The activity of the PI3K/Akt pathway is tightly controlled by negative regulators. The most critical of these is the phosphatase and tensin homolog (PTEN), a tumor suppressor that is frequently mutated or lost in human cancers.[4] PTEN antagonizes PI3K signaling by dephosphorylating PIP3 back to PIP2, thereby terminating the signal.[3]

Caption: Activation cascade of the PI3K/Akt signaling pathway.

Downstream Effectors and Cellular Functions

Fully activated Akt orchestrates a wide range of cellular processes by phosphorylating a plethora of downstream substrates. These functions are critical for normal cellular physiology and are often hijacked in disease states.

3.1. Regulation of Cell Growth and Proliferation: The mTORC1 Axis

A key downstream effector of Akt is the mTOR complex 1 (mTORC1). Akt promotes mTORC1 activity through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC), which is a negative regulator of mTORC1.[5] Activated mTORC1 then phosphorylates its downstream targets, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

3.2. Promotion of Cell Survival

Akt enhances cell survival by inhibiting apoptosis through several mechanisms. It can phosphorylate and inactivate pro-apoptotic proteins such as BAD and caspase-9. Additionally, Akt can phosphorylate and inhibit the Forkhead box O (FOXO) family of transcription factors, preventing the expression of genes involved in apoptosis.[5]

3.3. Control of Cell Cycle Progression

The PI3K/Akt pathway also influences the cell cycle. Akt can phosphorylate and inhibit the cell cycle inhibitors p21Cip1/Waf1 and p27Kip1, thereby promoting cell cycle progression.[1]

Quantitative Data: IC50 Values of Select PI3K/Akt/mTOR Pathway Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Disease Context |

| Pictilisib (GDC-0941) | Pan-PI3K | 3 | Solid Tumors |

| Idelalisib (CAL-101) | PI3Kδ | 2.5 | Hematological Malignancies |

| MK-2206 | Allosteric Akt inhibitor | 8 | Solid Tumors |

| Everolimus (RAD001) | mTORC1 | 2 | Renal Cell Carcinoma, Breast Cancer |

| Gedatolisib (PF-05212384) | Dual PI3K/mTOR | 0.4 (PI3Kα), 1.6 (mTOR) | Solid Tumors |

Note: IC50 values can vary depending on the assay conditions and cell type.

Experimental Methodologies for Pathway Interrogation

A thorough investigation of the PI3K/Akt/mTOR pathway requires a multi-pronged experimental approach. The following protocols provide a framework for assessing the activation state and functional consequences of this signaling cascade.

4.1. Protocol: Western Blot Analysis of Pathway Activation

This protocol allows for the semi-quantitative assessment of the phosphorylation status of key pathway components.

Materials:

-

Cell lines of interest (e.g., MCF-7, PC-3)

-

Growth factor (e.g., EGF, IGF-1)

-

Pathway inhibitor (e.g., LY294002, Rapamycin)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K, anti-S6K)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours before treatment with growth factors and/or inhibitors for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

4.2. Protocol: In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a specific kinase in the pathway.

Materials:

-

Immunoprecipitated kinase of interest (e.g., Akt)

-

Kinase-specific substrate (e.g., GSK-3 fusion protein)

-

Kinase reaction buffer

-

[γ-³²P]ATP

-

Scintillation counter

Procedure:

-

Immunoprecipitation: Lyse treated cells and immunoprecipitate the kinase of interest using a specific antibody.

-

Kinase Reaction: Resuspend the immunoprecipitated kinase in kinase reaction buffer containing the substrate and [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time.

-

Detection: Stop the reaction and measure the incorporation of ³²P into the substrate using a scintillation counter.

Caption: Workflow for analyzing PI3K/Akt pathway activity.

The PI3K/Akt/mTOR Pathway in Disease and as a Therapeutic Target

The profound influence of the PI3K/Akt/mTOR pathway on cellular life and death decisions makes its dysregulation a common driver of human disease.

5.1. Cancer

In cancer, hyperactivity of this pathway is a frequent event, driven by various genetic alterations.[4] These include activating mutations in the genes encoding the PI3K catalytic subunit (PIK3CA), loss-of-function mutations in the tumor suppressor PTEN, and activating mutations in Akt itself.[1][4] This sustained signaling promotes uncontrolled cell proliferation, survival, and resistance to therapy.[7] The central role of this pathway in tumorigenesis has made it an attractive target for the development of anti-cancer drugs, with several inhibitors already approved for clinical use.

5.2. Diabetes and Metabolic Disorders

The PI3K/Akt pathway is a critical component of insulin signaling. In metabolic tissues such as liver, muscle, and adipose tissue, insulin-stimulated activation of PI3K and Akt is essential for glucose uptake and glycogen synthesis. Insulin resistance, a hallmark of type 2 diabetes, is often associated with impaired PI3K/Akt signaling.

Conclusion and Future Directions

The PI3K/Akt/mTOR pathway remains a subject of intense research due to its central role in cellular physiology and its frequent dysregulation in disease. While significant progress has been made in understanding its complexities and in developing targeted therapies, many questions remain. Future research will likely focus on elucidating the intricate crosstalk between this pathway and other signaling networks, understanding the mechanisms of resistance to targeted inhibitors, and developing novel therapeutic strategies to more effectively modulate its activity for the treatment of a wide range of human diseases. The continued development of sophisticated research tools and methodologies will be paramount to achieving these goals.

References

-

Akt/PKB signaling pathway - Wikipedia. Available at: [Link]

-

PI3K-PKB/Akt Pathway - SciSpace. Available at: [Link]

-

PI3K-AKT Signaling Pathway - Creative Diagnostics. Available at: [Link]

-

PI3K-Akt signaling pathway - Cusabio. Available at: [Link]

-

Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PubMed Central. Available at: [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. cusabio.com [cusabio.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - CA [thermofisher.com]

- 7. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Synthesis, and Application of the CDK5 Substrate Peptide, Pktpkkakkl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the peptide Pktpkkakkl, a critical tool in the study of Cyclin-dependent kinase 5 (CDK5). We will delve into its discovery as a potent CDK5 substrate, provide a detailed methodology for its chemical synthesis, and explore its application in kinase activity assays, which are fundamental to the development of novel therapeutics targeting CDK5-related pathologies.

Part 1: The Discovery and Significance of Pktpkkakkl

The peptide Pktpkkakkl, with the sequence Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu, was not "discovered" in the traditional sense of novel drug identification. Instead, it was identified from a known protein, Histone H1.[1][2][3] Researchers investigating the substrate specificity of CDK5 found that this specific sequence from Histone H1 is efficiently recognized and phosphorylated by the kinase.[1][3]

This peptide is a highly effective substrate for CDK5, exhibiting a Michaelis constant (Km) of 40 µM, which indicates a strong binding affinity to the kinase's active site.[1][2] This high affinity and specificity make Pktpkkakkl an invaluable tool for researchers studying the function and regulation of CDK5. Its primary application is in in vitro kinase assays to quantify CDK5 enzymatic activity and to screen for potential inhibitors.[4]

CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, particularly in the central nervous system, including neuronal migration, neurite outgrowth, and synaptogenesis.[5] Dysregulation of CDK5 activity has been implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in cancer.[5][6][7] Consequently, the ability to accurately measure CDK5 activity using substrates like Pktpkkakkl is fundamental to developing therapeutic strategies that target this kinase.[7]

Part 2: Chemical Synthesis of Pktpkkakkl

The synthesis of Pktpkkakkl is achieved through standard solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS relies on a repeating cycle of three main steps:

-

Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid.

-

Coupling: Activation and coupling of the next Fmoc-protected amino acid in the sequence.

-

Washing: Removal of excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence. The side chains of reactive amino acids (like Lysine and Threonine) are protected with permanent protecting groups that are only removed at the final cleavage step.

Experimental Protocol: Solid-Phase Synthesis of Pktpkkakkl

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Ether (for precipitation)

Step-by-Step Methodology:

-

Resin Preparation: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

-

First Deprotection: Remove the Fmoc group from the Leucine on the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Cycle 1 - Lysine):

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys, Lys, Ala, Lys, Pro, Thr, Lys, Pro).

-

Final Deprotection: After the final amino acid (Proline) is coupled, perform a final Fmoc deprotection with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Boc and tBu).

-

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Lyophilization: Lyophilize the pure peptide fractions to obtain a stable, powdered final product. Store at -20°C.[1][2]

Visualization of Synthesis Workflow

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Pktpkkakkl.

Part 3: Application in a CDK5 Kinase Activity Assay

Pktpkkakkl is frequently used in radiometric or fluorescence-based kinase assays to measure the activity of CDK5. The general principle involves incubating CDK5 with the peptide substrate and a phosphate donor (ATP). The amount of phosphorylated peptide is then quantified.

Experimental Protocol: In Vitro CDK5 Kinase Assay

Materials:

-

Recombinant active CDK5/p25 enzyme complex

-

Pktpkkakkl peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

[γ-³²P]ATP (for radiometric assay) or unlabeled ATP (for antibody-based detection)

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation fluid and counter

-

Optional: Phospho-specific antibody for non-radioactive detection (e.g., ELISA)

Step-by-Step Methodology:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase buffer, a known concentration of Pktpkkakkl, and the compound to be tested (or vehicle control).

-

Initiate Reaction: Add the CDK5/p25 enzyme to the reaction mix. To start the phosphorylation reaction, add ATP (spiked with [γ-³²P]ATP for the radiometric assay).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Quantify Phosphorylation (Radiometric Method):

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity remaining on the paper (representing the phosphorylated peptide) using a scintillation counter.

-

-

Data Analysis: Calculate the amount of phosphate incorporated into the Pktpkkakkl peptide. When screening for inhibitors, compare the activity in the presence of the test compound to the vehicle control to determine the percent inhibition.

Visualization of Kinase Assay Workflow

Caption: Workflow for a radiometric CDK5 kinase assay using Pktpkkakkl.

Part 4: Data Interpretation and Quality Control

Synthesis Validation:

-

Mass Spectrometry: The observed mass should be within ±1 Da of the theoretical mass (C₅₃H₉₉N₁₅O₁₂ = 1138.45 Da).[2]

-

HPLC Purity: The chromatogram from the analytical RP-HPLC should show a single major peak, indicating a purity of ≥95%.[1]

Kinase Assay Validation:

-

Signal-to-Background Ratio: The radioactive counts in the positive control (with enzyme) should be significantly higher than in the negative control (without enzyme).

-

Z'-factor: For high-throughput screening, a Z'-factor > 0.5 indicates a robust and reliable assay.

-

IC₅₀ Determination: For inhibitor screening, plot the percent inhibition against a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

The peptide Pktpkkakkl, derived from Histone H1, is a cornerstone tool for the study of CDK5. Its well-defined sequence and high affinity for CDK5 make it an ideal substrate for in vitro kinase assays. The straightforward solid-phase synthesis allows for its reliable production in a laboratory setting. By enabling the accurate measurement of CDK5 activity, Pktpkkakkl plays a vital role in basic research and in the discovery and development of therapeutic agents for a range of diseases linked to CDK5 dysregulation.

References

-

CDK5 Substrate [PKTPKKAKKL] - 1 mg - Anaspec . Anaspec. [Link]

-

Dynamics of Cdk1 Substrate Specificity during the Cell Cycle . National Institutes of Health. [Link]

-

CDK5 Substrate [PKTPKKAKKL], Biotinylated . Chinapeptides. [Link]

-

Physiological and Pathological Roles of Cdk5: Potential Directions for Therapeutic Targeting in Neurodegenerative Disease . ACS Publications. [Link]

-

Biological functions of CDK5 and potential CDK5 targeted clinical treatments . National Institutes of Health. [Link]

-

Biological functions of CDK5 and potential CDK5 targeted clinical treatments . Oncotarget. [Link]

-

Crystal structure of death-associated protein kinase 1 in complex with the dietary compound resveratrol . National Institutes of Health. [Link]

-

Target-Specific Assays . Reaction Biology. [Link]

Sources

- 1. CDK5 Substrate [PKTPKKAKKL] - 1 mg [anaspec.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Dynamics of Cdk1 Substrate Specificity during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Physical and Chemical Properties of the CDK5 Substrate Peptide, Pktpkkakkl

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide Pktpkkakkl, derived from the C-terminal domain of histone H1, serves as a crucial tool in the study of cyclin-dependent kinase 5 (CDK5). Its sequence, Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu, represents a primary recognition and phosphorylation site for this proline-directed serine/threonine kinase. Understanding the physical and chemical properties of this peptide is paramount for its effective use in kinase assays, inhibitor screening, and broader research into the physiological and pathological roles of CDK5, particularly in the context of neurodegenerative diseases. This guide provides a comprehensive overview of the known characteristics of Pktpkkakkl, detailed protocols for its use, and an exploration of its biological significance.

Introduction: The Significance of Pktpkkakkl as a CDK5 Substrate

Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family, with its activity being most prominent in post-mitotic neurons.[1] Unlike canonical CDKs that regulate the cell cycle, CDK5 plays a critical role in neuronal development, synaptic plasticity, and other key functions within the central nervous system. Dysregulation of CDK5 activity has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[1]

The Pktpkkakkl peptide is a synthetic substrate that mimics the phosphorylation site of histone H1, a natural substrate of CDK5.[2] Its sequence contains the minimal consensus motif (S/T)PX(K/H/R) recognized by CDK5, making it an effective and specific tool for in vitro kinase assays.[3] The use of this peptide allows for the precise measurement of CDK5 activity and the evaluation of potential therapeutic inhibitors. This guide will delve into the fundamental physical and chemical properties of Pktpkkakkl, providing researchers with the necessary information for its accurate and reproducible use in experimental settings.

Physicochemical Properties of Pktpkkakkl

A thorough understanding of the physicochemical properties of Pktpkkakkl is essential for its proper handling, storage, and use in quantitative assays.

Physical Properties

The physical characteristics of Pktpkkakkl are summarized in the table below.

| Property | Value | Source(s) |

| Amino Acid Sequence | Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu | [2] |

| One-Letter Code | Pktpkkakkl | [2] |

| Molecular Formula | C₅₃H₉₉N₁₅O₁₂ | [2] |

| Molecular Weight | 1138.45 g/mol | [2] |

| Appearance | Lyophilized white powder | General peptide characteristics |

| CAS Registry Number | 164669-07-2 | [2] |

| Storage Conditions | -20 ± 5 °C | [2] |

Chemical Properties

The chemical properties of Pktpkkakkl are largely determined by the constituent amino acids and their sequence.

| Property | Description | Source(s) |

| Purity | Typically ≥95% (as determined by HPLC) | |

| Isoelectric Point (pI) | Predicted to be in the basic range (approximately 10.5 - 11.5) due to the high content of lysine residues. An exact experimental value is not readily available in the literature. | [4] |

| Solubility | As a highly basic peptide, Pktpkkakkl is generally soluble in aqueous solutions. For optimal solubility, reconstitution in sterile, distilled water is recommended. If solubility issues arise, the use of a dilute acidic buffer (e.g., 0.1% acetic acid) can be beneficial. It is advisable to first test the solubility of a small amount of the peptide before preparing a stock solution. | [5][6] |

| Stability | In its lyophilized form and stored at -20°C, the peptide is stable for an extended period. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Peptide solutions are generally stable for short periods at 4°C, but for long-term storage, freezing at -20°C or -80°C is advised. The presence of proline can confer some resistance to proteolytic degradation. | |

| Reactivity | The primary reactive sites are the ε-amino groups of the lysine residues and the N-terminal proline. These sites can be susceptible to modification, such as acylation or alkylation, under specific chemical conditions. The threonine residue is the site of phosphorylation by CDK5. | [7] |

Biological Function and Significance

Role in the CDK5 Signaling Pathway

Pktpkkakkl serves as a model substrate for investigating the CDK5 signaling pathway. CDK5, when activated by its regulatory subunits p35 or p39, phosphorylates a wide range of downstream targets, including histone H1.[8] The phosphorylation of histone H1 by CDK5 is believed to play a role in chromatin remodeling and gene expression, although the precise downstream effects are still under investigation.[8]

The aberrant hyperactivation of CDK5, often associated with the cleavage of p35 to the more stable p25 fragment, is a key event in the pathology of several neurodegenerative diseases.[1] This hyperactivation leads to the hyperphosphorylation of various substrates, contributing to neuronal dysfunction and cell death.

Figure 1: Simplified CDK5 signaling pathway illustrating the phosphorylation of Histone H1.

Experimental Protocols and Workflows

Peptide Reconstitution

Proper reconstitution of the lyophilized Pktpkkakkl peptide is critical for accurate and reproducible experimental results.

Step-by-Step Methodology:

-

Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Solvent Selection: Based on the high basicity of the peptide, sterile, high-purity water is the recommended initial solvent.[5]

-

Initial Solubilization: Add the desired volume of sterile water to the vial to achieve a stock concentration (e.g., 1-2 mg/mL).[4]

-

Gentle Mixing: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. Sonication can be used to aid dissolution if necessary.[6]

-

Acidification (if necessary): If the peptide does not fully dissolve in water, add a small volume of 10-30% acetic acid dropwise until the solution clears.[9]

-

Aliquoting and Storage: Once fully dissolved, it is highly recommended to create single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]

Figure 2: Workflow for the reconstitution of Pktpkkakkl peptide.

In Vitro CDK5 Kinase Assay

This protocol provides a general framework for measuring CDK5 activity using Pktpkkakkl as a substrate. This assay is often performed using a radioactive label ([γ-³²P]ATP) for sensitive detection of phosphorylation. Non-radioactive methods are also available.[3]

Materials:

-

Active CDK5/p25 or CDK5/p35 enzyme

-

Reconstituted Pktpkkakkl peptide stock solution

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the kinase assay buffer, the desired concentration of Pktpkkakkl peptide, and the active CDK5 enzyme.

-

Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the reaction tube.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unreacted ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

-

Detection: Place the washed phosphocellulose paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

Sources

- 1. CDK5 Substrate [PKTPKKAKKL] - 1 mg [anaspec.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of the linker histone H1 by CDK regulates its binding to HP1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biocat.com [biocat.com]

- 10. promega.com [promega.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to PKTPKKAKKL: A Key Substrate for Probing Cdk5 Kinase Activity

This guide provides a comprehensive review of the PKTPKKAKKL peptide, a critical tool in cellular and neurobiological research. Moving beyond a simple product description, we will delve into the biochemical foundation of this substrate, its primary target—Cyclin-dependent kinase 5 (Cdk5)—and the practical applications and methodologies that empower researchers to dissect complex signaling pathways. Our focus is on the causality behind experimental design and the robust interpretation of data generated using this specific peptide.

Introduction: The Significance of a Specific Peptide

In the intricate world of cell signaling, specificity is paramount. The decapeptide with the sequence Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu, commonly referred to as PKTPKKAKKL, serves as a highly effective and specific substrate for Cyclin-dependent kinase 5 (Cdk5).[1][2][3] This peptide is not an arbitrary sequence; it is derived from a phosphorylation site on Histone H1, a natural substrate of Cdk5, which lends it biological relevance and high affinity for the enzyme's active site.[1][2][3]

Understanding the function of Cdk5 is critical across various therapeutic areas, from neurodegenerative diseases like Alzheimer's to cancer progression. The ability to accurately measure its kinase activity is a cornerstone of this research. The PKTPKKAKKL peptide provides a reliable and standardized tool to achieve this, enabling quantitative assessment of Cdk5 function in both purified systems and complex biological lysates.

Biochemical Profile and Properties of the PKTPKKAKKL Substrate

The utility of PKTPKKAKKL as a research tool is grounded in its well-defined biochemical characteristics. These properties ensure reproducibility and allow for quantitative comparison across experiments.

Table 1: Key Biochemical Properties of PKTPKKAKKL

| Property | Value / Description | Source |

| One-Letter Sequence | PKTPKKAKKL | [2] |

| Three-Letter Sequence | H-Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu-OH | [2] |

| Molecular Formula | C₅₃H₉₉N₁₅O₁₂ | [2] |

| Molecular Weight | ~1138.45 g/mol | [2] |

| Origin | Derived from Histone H1 peptide sequence. | [1][3] |

| Kinetic Constant (Km) | ~40 µM for Cdk5 | [1][2][3] |

| Common Modifications | N-terminal fluorescent labeling (e.g., 5-FAM, TMR) for non-radioactive detection. | [4][5][6] |

The Michaelis constant (Km) of 40 µM is particularly noteworthy. A lower Km value signifies a higher affinity of the enzyme for its substrate. This strong affinity makes PKTPKKAKKL an efficient substrate, allowing for sensitive detection of Cdk5 activity even at low enzyme concentrations.

The Target Kinase: A Primer on Cyclin-dependent Kinase 5 (Cdk5)

To appreciate the application of the PKTPKKAKKL substrate, one must first understand its target. Cdk5 is a unique member of the cyclin-dependent kinase family. Unlike its cell-cycle-regulating counterparts, Cdk5 activity is not dependent on cyclins. Instead, its activation is governed by binding to non-cyclin regulatory partners, primarily p35 and p39, which are predominantly expressed in the nervous system.

The Cdk5/p35 complex is a crucial player in:

-

Neuronal Development: Regulating neuronal migration, axon guidance, and synapse formation.

-

Synaptic Plasticity: Modulating the efficacy of signaling pathways that underpin learning and memory.

-

Pathological Conditions: Dysregulated Cdk5 activity, often triggered by the cleavage of p35 to the more stable and hyper-activating p25 fragment, is implicated in synaptic spine loss and neurotoxicity in Alzheimer's disease.[3] It also plays roles in pain signaling and cancer cell migration.

Given its central role in both normal physiology and disease, assays designed to measure Cdk5 activity are indispensable for basic research and drug discovery.

Caption: Simplified workflow of Cdk5 activation and downstream substrate phosphorylation.

Core Methodology: The Cdk5 In Vitro Kinase Assay

The primary application of the PKTPKKAKKL peptide is in a direct, quantitative in vitro kinase assay. This assay measures the ability of Cdk5, either purified or immunoprecipitated from a biological sample, to transfer a phosphate group from ATP to the substrate.

Principle of the Assay

The core principle involves incubating a source of Cdk5 with the PKTPKKAKKL substrate and a phosphate donor (typically ATP). The rate of substrate phosphorylation is then measured, which is directly proportional to the kinase activity under substrate-saturating conditions.

Experimental Workflow: A Self-Validating System

A robust protocol incorporates multiple controls to ensure that the measured activity is specific to Cdk5. The workflow below describes a standard method using immunoprecipitation to isolate Cdk5 from cell or tissue lysates.

Caption: Standard experimental workflow for a Cdk5 kinase assay using immunoprecipitation.

Detailed Step-by-Step Protocol

This protocol is a representative example. Optimization of buffer components, incubation times, and substrate concentration is recommended.

-

Cdk5 Immunoprecipitation:

-

Lyse cells or tissue in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

-

Incubate 200-500 µg of protein lysate with 1-2 µg of a Cdk5-specific antibody for 2 hours to overnight at 4°C with gentle rotation.

-

Add 20-30 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours.

-

Pellet the beads by gentle centrifugation and wash 3-4 times with lysis buffer and once with kinase assay buffer to remove detergents and inhibitors.

-

-

Kinase Reaction:

-

Prepare a master mix. For each reaction, combine:

-

20 µL Kinase Assay Buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

10 µL of PKTPKKAKKL substrate solution (final concentration 80-100 µM, well above Km).

-

10 µL of ATP solution (containing [γ-³²P]ATP for radioactive detection, or unlabeled ATP for other methods). Final concentration ~100 µM.

-

-

Resuspend the washed beads from step 1 in 40 µL of the master mix.

-

Causality Check: The use of immunoprecipitated kinase from a complex lysate necessitates stringent controls. A parallel immunoprecipitation with a non-specific IgG antibody is crucial to ensure the measured kinase activity is not from a co-precipitating, non-specific kinase.

-

-

Incubation and Termination:

-

Incubate the reaction at 30°C for 20-30 minutes. Ensure the reaction time is within the linear range of the assay.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer (for radioactive detection) or a specific stop buffer containing EDTA (which chelates Mg²⁺, an essential cofactor for kinases).

-

-

Detection of Phosphorylation:

-

Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper (representing phosphorylated substrate) using a scintillation counter.

-

Fluorescence Method: If using a fluorescently-labeled PKTPKKAKKL peptide, phosphorylation can be detected using mobility shifts on specialized gels or with specific phospho-binding domains in fluorescence polarization assays.

-

Applications in Published Research: A Brief Review

The PKTPKKAKKL substrate has been instrumental in elucidating the role of Cdk5 in various signaling contexts.

-

Neurobiology and Disease: Research has employed this substrate to show that S-Nitrosylation can activate Cdk5, contributing to synaptic spine loss induced by β-amyloid peptides, a key pathological feature of Alzheimer's disease.[3]

-

Kinetic and Mechanistic Studies: The peptide was used to perform detailed kinetic analyses of Cdk5/p25-catalyzed phosphorylation, exploring factors like metal ion effects and solvent isotope effects to understand the enzyme's catalytic mechanism at a fundamental level.[3]

-

Crosstalk with Other Pathways: Studies have linked Cdk5 to other major signaling pathways. For instance, Cdk5 can phosphorylate the transcription factor STAT3 on Ser-727, modulating its transcriptional activity.[7] An in vitro kinase assay using a substrate like PKTPKKAKKL is a key experiment to confirm direct phosphorylation.

Advantages, Limitations, and Best Practices

Advantages:

-

High Specificity: Derived from a natural substrate, it is preferentially phosphorylated by Cdk5.

-

Known Kinetics: The well-defined Km value allows for standardized assay conditions and quantitative comparisons.

-

Versatility: Can be used with radioactive or non-radioactive detection methods.

Limitations:

-

In Vitro Nature: The assay measures kinase activity under artificial conditions, which may not fully reflect the complex regulatory environment inside a cell.

-

Potential for Off-Target Activity: While highly specific, other basophilic kinases might show some activity towards this substrate, reinforcing the need for proper controls like specific Cdk5 inhibitors (e.g., Roscovitine) or kinase-dead mutants.

Best Practice: Always include a "no substrate" control to measure background autophosphorylation of the kinase and a "no enzyme" (IgG control) to measure non-specific background.

Conclusion

The PKTPKKAKKL peptide is more than a catalog reagent; it is a precision tool that has enabled significant advances in our understanding of Cdk5 biology. Its use in well-controlled, quantitative kinase assays allows researchers to probe the activity of a kinase central to neuroscience and oncology. By understanding the principles behind its use and adhering to rigorous experimental design, scientists can continue to unravel the complex roles of Cdk5 in health and disease, paving the way for novel therapeutic interventions.

References

- CDK5 Substrate [PKTPKKAKKL] - 1 mg | Peptides | Proteomics | Products - MoBiTec. MoBiTec.

- CDK5 Substrate [PKTPKKAKKL] - CPC Scientific. CPC Scientific.

- CDK5 Substrate [PKTPKKAKKL] - 1 mg - Anaspec. Anaspec.

- 5FAM-PKTPKKAKKL - CPC Scientific. CPC Scientific.

- CDK5 Substrate - (5-FAM) labeled - AddexBio Product Detail. AddexBio.

- CDK5 Substrate [PKTPKKAKKL], 5 - TMR labeled. 楚肽生物科技.

- Ca2+- and protein kinase C-dependent signaling pathway for nuclear factor-kappaB activ

- Cyclin-dependent kinase 5 phosphorylates signal transducer and activator of transcription 3 and regulates its transcriptional activity. NIH PMC.

Sources

- 1. CDK5 Substrate [PKTPKKAKKL] - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. CDK5 Substrate [PKTPKKAKKL] - 1 mg [anaspec.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. AddexBio Product Detail - CDK5 Substrate - (5-FAM) labeled [addexbio.com]

- 6. 5-TMR-PKTPKKAKKL,CDK5 Substrate [PKTPKKAKKL], 5 - TMR labeled ,目录肽库产品-多肽、多肽合成服务,楚肽生物 - 楚肽生物科技 [apeptides.com]

- 7. Cyclin-dependent kinase 5 phosphorylates signal transducer and activator of transcription 3 and regulates its transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocols and Methodologies for the Use of PKTPKKAKKL as a CDK5 Substrate

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the peptide PKTPKKAKKL. This peptide, derived from a histone H1 sequence, is a highly effective and specific substrate for Cyclin-dependent kinase 5 (CDK5)[1][2][3]. Its primary application is in the in vitro characterization of CDK5 activity and the screening of potential inhibitors. This guide details the biochemical properties of PKTPKKAKKL, protocols for its reconstitution and use in kinase assays, and methodologies for inhibitor screening applications.

Scientific Background & Principle of Action

Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family. Unlike other CDKs that are central to cell cycle regulation, CDK5 is most active in post-mitotic neurons and plays a crucial role in neuronal migration, neurite outgrowth, and synaptic plasticity[4]. Aberrant CDK5 activity, often triggered by its conversion from its activator p35 to the more stable p25, is implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[5].

The peptide with the one-letter code PKTPKKAKKL is derived from the histone H1 protein, which is a natural substrate for CDK5[1][6]. The sequence is specifically recognized and phosphorylated by the active CDK5/p25 or CDK5/p35 complex. It serves as a highly efficient substrate with a Michaelis-Menten constant (Km) of approximately 40 µM, making it an ideal tool for quantifying the enzymatic activity of CDK5 in controlled, in vitro settings[1][2][3][7]. By measuring the rate of phosphorylation of PKTPKKAKKL, researchers can accurately determine CDK5 activity and assess the potency of candidate inhibitors.

Peptide Specifications and Handling

Proper handling and storage are critical for maintaining the integrity and performance of the PKTPKKAKKL peptide.

| Property | Specification | Source(s) |

| Sequence (One-Letter) | PKTPKKAKKL | [1][6] |

| Sequence (Three-Letter) | Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu | [1][8] |

| Molecular Formula | C₅₃H₉₉N₁₅O₁₂ | [1][3] |

| Molecular Weight | ~1138.5 g/mol | [1][3][8] |

| Purity | Typically ≥95% (as determined by HPLC) | [1][8] |

| Supplied Form | Lyophilized powder | [1] |

| Storage Conditions | Store lyophilized peptide at -20°C. | [1][8] |

| Reconstitution | See Protocol 1 for details. | N/A |

| Solution Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | N/A |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized PKTPKKAKKL

Objective: To prepare a concentrated stock solution of the PKTPKKAKKL peptide for use in subsequent assays.

Materials:

-

Lyophilized PKTPKKAKKL peptide

-

Nuclease-free water or appropriate buffer (e.g., 50 mM Tris, pH 7.5)

-

Low-retention microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Pre-centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.

-

Solvent Addition: Based on the desired stock concentration (e.g., 1 mM), calculate the required volume of solvent. For example, to make a 1 mM stock from 1 mg of peptide (MW = 1138.5), add 878.3 µL of solvent.

-

Dissolution: Add the calculated volume of nuclease-free water or buffer to the vial. Vortex gently or pipette up and down to ensure the peptide is fully dissolved.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes to minimize waste and prevent degradation from repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Standard In Vitro CDK5 Kinase Assay

Objective: To measure the activity of CDK5 by quantifying the phosphorylation of the PKTPKKAKKL substrate. This protocol is based on the detection of ATP consumption using a luminescence-based assay.

Materials:

-

Reconstituted PKTPKKAKKL stock solution (from Protocol 1)

-

Active CDK5/p25 enzyme complex

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (e.g., 100 µM)

-

Kinase detection kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare Master Mix: Prepare a master mix containing Kinase Buffer, active CDK5/p25 enzyme, and the PKTPKKAKKL substrate. The final concentration of PKTPKKAKKL should be at or near its Km (e.g., 40 µM) for optimal sensitivity.

-

Reaction Setup:

-

Add 5 µL of the master mix to the wells of the assay plate.

-

Include negative controls:

-

"No Enzyme" control: Master mix without CDK5/p25.

-

"No Substrate" control: Master mix without PKTPKKAKKL.

-

-

-

Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

-

Incubation: Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, which may require optimization.

-

Terminate Reaction & Detect Signal:

-

Add 10 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

Protocol 3: CDK5 Inhibitor Screening

Objective: To assess the inhibitory potential of test compounds against CDK5 activity using the PKTPKKAKKL substrate.

Procedure: This protocol is an adaptation of the standard kinase assay (Protocol 2).

-

Compound Preparation: Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

-

Pre-incubation with Inhibitor:

-

Set up the reaction as described in Protocol 2, Step 2.

-

Add a small volume (e.g., 1 µL) of the diluted test compound or vehicle control (e.g., DMSO) to the wells.

-

Pre-incubate the enzyme-substrate-inhibitor mixture for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

-

-

Initiate and Run Assay: Proceed with steps 3-7 from Protocol 2.

-

Data Analysis:

-

Normalize the data to controls:

-

100% Activity Control: Reaction with vehicle (DMSO) only.

-

0% Activity Control: "No Enzyme" control.

-

-

Calculate the percent inhibition for each compound concentration.

-

Plot percent inhibition versus compound concentration on a semi-log scale and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

References

-

AnaSpec. (n.d.). CDK5 Substrate [PKTPKKAKKL] - 1 mg. Retrieved from Anaspec. [Link]

-

AddexBio. (n.d.). CDK5 Substrate - (5-FAM) labeled. Retrieved from AddexBio. [Link]

-

MoBiTec. (n.d.). CDK5 Substrate [PKTPKKAKKL] - 1 mg. Retrieved from MoBiTec. [Link]

-

Ökspost, S., et al. (2011). Dynamics of Cdk1 Substrate Specificity during the Cell Cycle. Molecular Cell. [Link]

-

Shah, K., & Lahiri, D. K. (2020). Physiological and Pathological Roles of Cdk5: Potential Directions for Therapeutic Targeting in Neurodegenerative Disease. ACS Chemical Neuroscience. [Link]

-

Tears, I., et al. (2019). Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3. EBioMedicine. [Link]

-

Tears, I., et al. (2019). Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3. ResearchGate. [Link]

-

Lin, H., et al. (2017). Biological functions of CDK5 and potential CDK5 targeted clinical treatments. Oncotarget. [Link]

Sources

- 1. CDK5 Substrate [PKTPKKAKKL] - 1 mg [anaspec.com]

- 2. CDK5 Substrate [PKTPKKAKKL] - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dynamics of Cdk1 Substrate Specificity during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One moment, please... [addexbio.com]

- 8. innopep.com [innopep.com]

Application Notes & Protocols: Development of a Luminescence-Based In Vitro Assay for the Hypothetical Pktpkkakkl Kinase

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Introduction: The Rationale for a Pktpkkakkl Kinase Assay

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus of modern drug discovery.[3][4][5] This document provides a comprehensive guide to the development and validation of a robust in vitro assay for a hypothetical serine/threonine kinase, termed "Pktpkkakkl," which is postulated to be a key regulator in a pro-inflammatory signaling pathway.

The development of a reliable in vitro assay is the foundational step for any kinase-targeted drug discovery program.[2][4] It enables high-throughput screening (HTS) for novel inhibitors, characterization of lead compounds (e.g., determining IC50 values), and investigation of the enzyme's kinetic properties.[4] This guide will detail the principles, protocols, and validation steps for establishing a luminescence-based assay, chosen for its high sensitivity, broad dynamic range, and suitability for HTS formats.[6][7]

Principle of the Assay: Quantifying Kinase Activity

The core function of a kinase is to transfer the terminal phosphate group from adenosine triphosphate (ATP) to a substrate. This enzymatic reaction results in two products: the phosphorylated substrate and adenosine diphosphate (ADP).

Measuring the rate of this reaction allows for the quantification of Pktpkkakkl activity. There are several methods to do this, including monitoring substrate phosphorylation, ATP depletion, or ADP formation.[1][5] For this guide, we will focus on the quantification of ADP production using a homogeneous, luminescence-based method, such as the ADP-Glo™ Kinase Assay.[8][9][10]

This technology offers a "glow-type" luminescent signal that positively correlates with kinase activity.[10] It is a two-step process:

-

Termination and ATP Depletion: After the kinase reaction, a reagent is added to stop the enzymatic activity and eliminate any remaining ATP.[8][11][12]

-

ADP to ATP Conversion and Detection: A second detection reagent is added, which contains an enzyme that converts the newly formed ADP back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable luminescent signal proportional to the initial amount of ADP produced.[8][9][11][12]

This approach is highly sensitive, capable of detecting low levels of ATP-to-ADP conversion, making it ideal for kinases with low activity or for screening potent inhibitors.[10][11]

Materials and Reagents

Successful assay development requires high-quality, well-characterized reagents.[1]

| Reagent | Description & Key Considerations |

| Pktpkkakkl Enzyme | Recombinant, purified enzyme. Purity should be >95% to avoid contaminating kinase activities.[1] Store in small aliquots at -80°C. |

| Substrate | A peptide or protein substrate recognized by Pktpkkakkl. If the native substrate is unknown, a generic substrate (e.g., Myelin Basic Protein) can be tested.[2] The chosen substrate should have a low background signal and high phosphorylation efficiency. |

| ATP | High-purity ATP is crucial for low background and high signal-to-background ratios.[11] Prepare a concentrated stock solution (e.g., 10 mM) and store at -20°C. |

| Kinase Assay Buffer | Typically contains a buffering agent (e.g., 40 mM Tris, pH 7.5), MgCl₂ (e.g., 20 mM), and a carrier protein (e.g., 0.1 mg/mL BSA) to prevent enzyme denaturation.[13] The optimal buffer composition should be determined empirically. |

| Luminescence Detection Kit | Commercial kit such as ADP-Glo™ (Promega).[8] Includes the ADP-Glo™ Reagent and Kinase Detection Reagent. |

| Assay Plates | Solid white, low-volume 384-well plates are recommended for luminescence assays to maximize signal and minimize well-to-well crosstalk. |

| Control Inhibitor | A known kinase inhibitor (e.g., Staurosporine) to be used as a positive control for inhibition. |

| DMSO | High-purity DMSO for dissolving test compounds. |

Experimental Protocols: A Step-by-Step Guide

Assay development is an iterative process of optimization. The following protocols outline the essential steps to establish a robust and reliable assay for Pktpkkakkl.

Protocol 1: Enzyme Titration

Objective: To determine the optimal Pktpkkakkl concentration that yields a robust signal within the linear range of the assay.

-

Prepare a 2X Enzyme Dilution Series: In kinase assay buffer, prepare a serial dilution of Pktpkkakkl.

-

Prepare 2X Substrate/ATP Mix: In kinase assay buffer, prepare a solution containing the substrate and ATP at a concentration known to be saturating (e.g., 100 µM substrate, 100 µM ATP).

-

Set Up the Reaction:

-

Add 2.5 µL of each enzyme dilution to wells of a 384-well plate.

-

Include "no enzyme" wells as a negative control (background).

-

To initiate the reaction, add 2.5 µL of the 2X Substrate/ATP mix to all wells.[14]

-

-

Incubate: Cover the plate and incubate at room temperature for a set time (e.g., 60 minutes).[14]

-

Detect ADP Production:

-

Read Luminescence: Measure the relative luminescence units (RLU) using a plate luminometer.

-

Analysis: Plot RLU versus enzyme concentration. Select a concentration from the linear portion of the curve that gives a signal-to-background ratio of at least 5-10.

Protocol 2: Determination of ATP Km

Objective: To determine the Michaelis constant (Km) for ATP, which is the concentration of ATP at which the reaction rate is half of Vmax.[15][16][17] This is critical for selecting the appropriate ATP concentration for inhibitor screening.

-

Prepare 2X ATP Dilution Series: In kinase assay buffer, prepare a serial dilution of ATP (e.g., from 250 µM down to 0.5 µM).[18]

-

Prepare 2X Enzyme/Substrate Mix: In kinase assay buffer, prepare a solution containing the optimal Pktpkkakkl concentration (determined in Protocol 1) and a saturating concentration of substrate.

-

Set Up the Reaction:

-

Add 2.5 µL of each ATP dilution to the wells.

-

Include "no ATP" wells as a negative control.

-

Initiate the reaction by adding 2.5 µL of the 2X Enzyme/Substrate mix.

-

-

Incubate & Detect: Follow steps 4-6 from Protocol 1. The incubation time should be within the linear range of the reaction (determined by a time-course experiment, not detailed here).

-

Analysis:

Protocol 3: Inhibitor Screening and IC50 Determination

Objective: To measure the potency of test compounds by determining their IC50 value (the concentration required to inhibit 50% of kinase activity).[4]

-

Prepare Compound Dilutions: Prepare a serial dilution of test compounds in 100% DMSO. Then, dilute these into kinase assay buffer to create a 4X final concentration stock (this minimizes the final DMSO concentration in the assay).

-

Set Up the Reaction:

-

Add 2.5 µL of the 4X compound dilutions to the assay plate wells.

-

Include positive controls (no inhibitor, 100% activity) and negative controls (known inhibitor, 0% activity).

-

Add 2.5 µL of 4X Pktpkkakkl enzyme solution.

-

Incubate for 15-30 minutes at room temperature to allow compound binding.[14]

-

Initiate the kinase reaction by adding 5 µL of a 2X Substrate/ATP mix (use ATP at the Km concentration determined in Protocol 2).

-

-

Incubate & Detect: Follow steps 4-6 from Protocol 1.

-

Analysis:

-

Normalize the data: % Inhibition = 100 * (1 - (RLUcompound - RLUneg_ctrl) / (RLUpos_ctrl - RLUneg_ctrl)).

-

Plot % Inhibition versus the logarithm of compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Assay Validation and Quality Control

A robust assay is essential for reliable screening data. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[20][21]

Z'-Factor Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, high signal) and negative (n, low signal) controls.[22][23]

| Z'-Factor Value | Assay Quality | Interpretation |

| > 0.5 | Excellent | The assay has a large separation between controls and is highly robust for HTS.[22][24] |

| 0 to 0.5 | Marginal | The assay is acceptable but may require optimization to reduce variability.[22][24] |

| < 0 | Unacceptable | The control signals overlap, and the assay is not suitable for screening.[21][24] |

To determine the Z'-factor, run a plate with multiple replicates (e.g., 16-24 wells) of both the 100% activity control (enzyme, substrate, ATP, DMSO) and the 0% activity control (enzyme, substrate, ATP, saturating concentration of a known inhibitor).

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Variability Between Replicates | Pipetting errors; Inadequate mixing; Plate edge effects.[25] | Calibrate pipettes; Ensure thorough but gentle mixing; Avoid using the outer wells of the plate or fill them with buffer.[25] |

| Low Signal-to-Background Ratio | Suboptimal enzyme/substrate concentration; Expired reagents; Incorrect incubation time. | Re-run enzyme and substrate titrations; Check reagent expiration dates and storage; Optimize reaction time. |

| High Background Signal | ATP contamination in reagents; Autophosphorylation of the kinase. | Use high-purity ATP; Test for enzyme activity in the absence of substrate. |

| Compound Interference | Compound inhibits the luciferase detection enzyme; Compound is autofluorescent/luminescent.[26] | Perform a counter-screen against the luciferase enzyme alone; Test compounds in the absence of the kinase reaction to measure intrinsic signal.[26] |

| Inconsistent IC50 Values | Reagent instability; Inconsistent DMSO concentration; Compound solubility issues. | Prepare fresh reagents daily; Maintain a consistent final DMSO concentration across all wells; Check compound solubility in the assay buffer.[25] |

For more detailed troubleshooting, refer to guides on enzymatic assays.[27]

Conclusion

This guide provides a comprehensive framework for the development and validation of a robust, luminescence-based in vitro assay for the hypothetical Pktpkkakkl kinase. By systematically optimizing enzyme concentration, determining the ATP Km, and validating the assay performance with the Z'-factor, researchers can establish a reliable platform for high-throughput screening and inhibitor characterization. Adherence to these principles of scientific integrity and methodical optimization is paramount for the successful progression of any kinase-targeted drug discovery project.

References

-

Auld, D. S., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

-

Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Lemmon, M. A., & Freedman, B. S. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1355, 1-14. Retrieved from [Link]

-

Roth, S., et al. (2021). Determination of the kinase-specific Km(ATP) by evaluation of the Michaelis-Menten enzyme kinetic. ResearchGate. Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

-

The Z prime value (Z´). (2025). BMG LABTECH. Retrieved from [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. Retrieved from [Link]

-

High Throughput Screening: Z Prime and Z Factor Calculation. (2020, July 23). YouTube. Retrieved from [Link]

-

zprime: Compute the Z'-factor quality score. (n.d.). RDocumentation. Retrieved from [Link]

-

Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). NIH's Seed. Retrieved from [Link]

-

Kinetics - Control Of Enzyme Activity. (n.d.). Jack Westin. Retrieved from [Link]

-

Z-factor. (n.d.). Wikipedia. Retrieved from [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

-

Enzyme Kinetics & The Michaelis-Menten Equation. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

-

How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

-

Using the Z-Prime Function. (n.d.). AWS. Retrieved from [Link]

-

Enzyme Kinetics. (n.d.). Basic Concepts in Biochemistry. Retrieved from [Link]

-

Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]

-

Enzyme Kinetics. (2024, April 8). TeachMe Physiology. Retrieved from [Link]

-

Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. (2010, June 25). U.S. Food and Drug Administration. Retrieved from [Link]

-

FDA Updates Analytical Validation Guidance. (2014, February 19). BioPharm International. Retrieved from [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

Sources

- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 9. bmglabtech.com [bmglabtech.com]

- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. promega.com [promega.com]

- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jackwestin.com [jackwestin.com]

- 16. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 17. teachmephysiology.com [teachmephysiology.com]

- 18. researchgate.net [researchgate.net]

- 19. kenanaonline.com [kenanaonline.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Z-factor - Wikipedia [en.wikipedia.org]

- 22. bmglabtech.com [bmglabtech.com]

- 23. zprime function - RDocumentation [rdocumentation.org]

- 24. Using the Z-Prime Function [fcsexpressdownloads.s3.amazonaws.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. docs.abcam.com [docs.abcam.com]

Unveiling the Potential of Fluorescent Probes in Cellular Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the dynamic landscape of cellular biology and drug discovery, fluorescent probes stand as indispensable tools, illuminating the intricate workings of living systems. They offer a non-invasive window into cellular processes, enabling the visualization and quantification of specific molecules and events with remarkable precision. However, the effective application of these powerful reagents hinges on a deep understanding of their underlying principles and the meticulous execution of experimental protocols.

This document serves as a comprehensive guide to the application of a specific class of fluorescent probes. It is designed not as a rigid set of instructions, but as a foundational resource to be adapted and built upon. As a Senior Application Scientist, my goal is to impart not just the "how" but the "why" behind each step, fostering a deeper understanding that empowers researchers to troubleshoot, innovate, and ultimately, achieve robust and reproducible results.

Important Note on "Pktpkkakkl": Initial searches for a fluorescent probe named "Pktpkkakkl" did not yield any recognized chemical entity or commercially available product. It is highly probable that this name is a placeholder, a typographical error, or a yet-to-be-published compound. Therefore, this guide will proceed by using a well-established and mechanistically relevant fluorescent probe, Protoporphyrin IX (PpIX) , as a representative example to illustrate the principles and protocols involved in using a fluorescent probe for cellular imaging and analysis. The methodologies and conceptual frameworks discussed herein are broadly applicable to a wide range of fluorescent probes, and researchers are encouraged to adapt these guidelines to their specific probe of interest.

Section 1: Protoporphyrin IX (PpIX) - A Versatile Fluorescent Probe

1.1. Introduction to Protoporphyrin IX

Protoporphyrin IX (PpIX) is a naturally occurring tetrapyrrole that plays a crucial role as a precursor to heme in the biosynthetic pathway. Beyond its physiological significance, PpIX has garnered significant attention as a potent photosensitizer and a valuable fluorescent probe. Its utility in biomedical research stems from its preferential accumulation in rapidly proliferating cells, such as cancer cells, and its ability to generate a strong fluorescent signal upon excitation with light of an appropriate wavelength.

1.2. Mechanism of Action and Fluorescence Properties

The fluorescence of PpIX is intrinsically linked to its molecular structure, specifically the extended π-conjugated system of the porphyrin ring. When a PpIX molecule absorbs a photon of light, an electron is promoted to a higher energy state. As the electron returns to its ground state, it can release this excess energy in the form of a photon, resulting in fluorescence. The spectral properties of PpIX, including its absorption and emission maxima, are influenced by its local microenvironment, such as solvent polarity and pH. This sensitivity can be harnessed to probe specific cellular compartments and their physicochemical properties.

A key aspect of using PpIX as a fluorescent probe is understanding its cellular uptake and localization. The accumulation of PpIX in cancer cells is an active area of research, with several proposed mechanisms including an increased uptake by cancer cells and a decreased rate of enzymatic conversion of PpIX to heme.

1.3. Core Applications in Research and Drug Development

The unique properties of PpIX have led to its application in a variety of research and clinical settings:

-

Fluorescence-Guided Surgery: PpIX's ability to selectively accumulate in tumor tissues allows surgeons to visualize and more completely resect cancerous tissue, improving patient outcomes.

-

Photodynamic Therapy (PDT): Upon activation with light, PpIX can generate reactive oxygen species (ROS) that are toxic to cells. This property is exploited in PDT to selectively destroy cancer cells.

-

Cellular Imaging and Tracking: As a fluorescent probe, PpIX can be used to label and track cells in vitro and in vivo, providing insights into cell proliferation, migration, and differentiation.

-

Drug Delivery and Efficacy Studies: The fluorescence of PpIX can be used to monitor the delivery and intracellular localization of drug-loaded nanoparticles or other delivery vehicles. Changes in PpIX fluorescence can also serve as an indicator of cellular response to therapeutic agents.

Section 2: Experimental Protocols for Cellular Imaging with PpIX

This section provides detailed, step-by-step protocols for the use of PpIX as a fluorescent probe for in vitro cellular imaging. These protocols are intended as a starting point and may require optimization for specific cell types and experimental goals.

2.1. Reagent Preparation

2.1.1. PpIX Stock Solution (1 mM)

-

Rationale: A concentrated stock solution allows for accurate and reproducible dilutions to the final working concentration. Dimethyl sulfoxide (DMSO) is a common solvent for PpIX due to its ability to dissolve the hydrophobic porphyrin ring.

-

Protocol:

-

Weigh out 5.63 mg of Protoporphyrin IX (Molar Mass: 562.66 g/mol ).

-

Dissolve the PpIX in 10 mL of high-purity DMSO.

-

Vortex thoroughly until the PpIX is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

2.1.2. Cell Culture Medium

-

Rationale: The choice of cell culture medium is critical for maintaining cell health and viability. The specific formulation will depend on the cell line being used.

-

Protocol:

-

Use the recommended complete growth medium for your specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

-

Ensure the medium is pre-warmed to 37°C before use.

-

2.2. Cell Culture and Staining

2.2.1. Cell Seeding

-